

Application Notes and Protocols for Cerium-140 Labeled Nanoparticles in Biomedical Imaging

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Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

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Introduction

Cerium oxide nanoparticles (CONPs) have garnered significant interest in the biomedical field due to their unique redox-active properties, acting as regenerative antioxidants. The stable isotope **Cerium-140** (^{140}Ce), with a natural abundance of approximately 88.5%, presents an excellent label for mass cytometry (CyTOF®). By using nanoparticles labeled with ^{140}Ce , researchers can achieve significant signal amplification for the detection of low-abundance biomarkers in complex biological systems. This document provides detailed application notes and protocols for the synthesis, characterization, and application of ^{140}Ce -labeled nanoparticles in biomedical imaging, with a primary focus on mass cytometry.

Principle of Application

Mass cytometry combines the principles of flow cytometry and mass spectrometry to enable high-dimensional, single-cell analysis. Instead of fluorescent tags, antibodies or other probes are labeled with stable heavy metal isotopes. When cells stained with these probes pass through an inductively coupled plasma (ICP) torch, they are atomized and ionized. The elemental composition of each cell is then analyzed by a time-of-flight (TOF) mass spectrometer.

^{140}Ce -labeled nanoparticles serve as potent signal enhancers in this platform. Each nanoparticle can be loaded with a vast number of ^{140}Ce atoms, leading to a much stronger

signal compared to traditional polymer-based metal chelation methods. This enhanced sensitivity is particularly advantageous for the detection of rare cell populations or biomarkers expressed at low levels.

Data Presentation

Table 1: Physicochemical Properties of ^{140}Ce -Labeled Nanoparticles

| Parameter | Typical Value | Characterization Method |
|--|---------------------------------------|---|
| Core Material | Cerium(IV) Oxide (CeO_2) | X-ray Diffraction (XRD) |
| Isotopic Purity of Precursor | >99% ^{140}Ce | Certificate of Analysis |
| Core Diameter | 5 - 20 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | 30 - 100 nm (after coating) | Dynamic Light Scattering (DLS) |
| Surface Coating | PEG, Silica, Alginate | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Zeta Potential | -30 mV to +10 mV (depends on coating) | Dynamic Light Scattering (DLS) |
| ^{140}Ce Atoms per Nanoparticle | 10^4 - 10^6 | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

Table 2: Comparison of Signal Intensity in Mass Cytometry

| Labeling Method | Target Biomarker | Mean Signal Intensity (^{140}Ce Channel) | Signal-to-Noise Ratio |
|------------------------------------|---------------------------------|--|-----------------------|
| Polymer-Chelated ^{140}Ce | CD45 | Low to Moderate | ~50 |
| ^{140}Ce Nanoparticle | CD45 | High | >500 |
| ^{140}Ce Nanoparticle | Low-abundance cytokine receptor | Detectable | ~100 |
| Polymer-Chelated ^{140}Ce | Low-abundance cytokine receptor | Below detection limit | - |

Experimental Protocols

Protocol 1: Synthesis of ^{140}Ce -Labeled Cerium Oxide Nanoparticles

This protocol describes the synthesis of monodisperse $^{140}\text{CeO}_2$ nanoparticles via a hydroxide-mediated precipitation method. The use of isotopically enriched **Cerium-140** nitrate is critical.

Materials:

- Cerium(III) nitrate hexahydrate, ^{140}Ce enriched (>99%)
- Sodium hydroxide (NaOH)
- Deionized water (18.2 MΩ·cm)
- Ethanol

Procedure:

- Prepare a 0.1 M solution of $^{140}\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ in deionized water.
- Prepare a 0.3 M solution of NaOH in deionized water.

- Under vigorous magnetic stirring, slowly add the NaOH solution dropwise to the ^{140}Ce -nitrate solution at room temperature.
- A yellowish-white precipitate of $^{140}\text{Ce}(\text{OH})_3$ will form. Continue stirring for 24 hours to allow for complete reaction and aging of the precipitate.
- The precipitate will oxidize to form $^{140}\text{CeO}_2$ nanoparticles.
- Collect the nanoparticles by centrifugation (e.g., 8000 x g for 15 minutes).
- Wash the nanoparticle pellet three times with deionized water and twice with ethanol to remove unreacted precursors and byproducts.
- Resuspend the final $^{140}\text{CeO}_2$ nanoparticle pellet in the desired solvent (e.g., ethanol or water) for storage or further functionalization.

Characterization:

- Confirm the crystalline structure (fluorite cubic) using XRD.
- Determine the core size and morphology using TEM.
- Measure the hydrodynamic size and zeta potential using DLS.
- Quantify the ^{140}Ce content per nanoparticle using ICP-MS after dissolving a known concentration of nanoparticles in acid.

Protocol 2: Surface Functionalization and Antibody Bioconjugation

This protocol details the coating of $^{140}\text{CeO}_2$ nanoparticles with polyethylene glycol (PEG) for colloidal stability and subsequent conjugation to an antibody using carbodiimide chemistry.

Materials:

- $^{140}\text{CeO}_2$ nanoparticles in ethanol
- (3-Aminopropyl)triethoxysilane (APTES)

- NHS-PEG-Maleimide
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Antibody of interest (with available amine groups)
- Phosphate-buffered saline (PBS), pH 7.4
- MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

Part A: Amination of Nanoparticles

- Disperse $^{140}\text{CeO}_2$ nanoparticles in ethanol.
- Add APTES and stir at room temperature for 12 hours to introduce amine groups onto the nanoparticle surface.
- Wash the amine-functionalized nanoparticles extensively with ethanol and then deionized water to remove excess silane.

Part B: PEGylation

- Resuspend the amine-functionalized nanoparticles in PBS.
- Add NHS-PEG-Maleimide and react for 2 hours at room temperature to form a stable PEGylated surface.
- Purify the PEGylated nanoparticles by centrifugation or size exclusion chromatography.

Part C: Antibody Conjugation

- Activate the carboxyl groups on the antibody by dissolving it in MES buffer and adding EDC and NHS. Incubate for 15-30 minutes at room temperature.
- Add the activated antibody to the amine-functionalized PEGylated $^{140}\text{CeO}_2$ nanoparticles.

- Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
- Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl).
- Purify the antibody-conjugated nanoparticles using size exclusion chromatography or dialysis to remove unconjugated antibodies and reagents.

Characterization:

- Confirm successful conjugation using gel electrophoresis (SDS-PAGE) or UV-Vis spectroscopy.
- Assess the biological activity of the conjugated antibody through a functional assay (e.g., ELISA or flow cytometry).

Protocol 3: Staining of Cells for Mass Cytometry Analysis

This protocol outlines the general procedure for staining cells with ^{140}Ce -nanoparticle-antibody conjugates for CyTOF analysis.

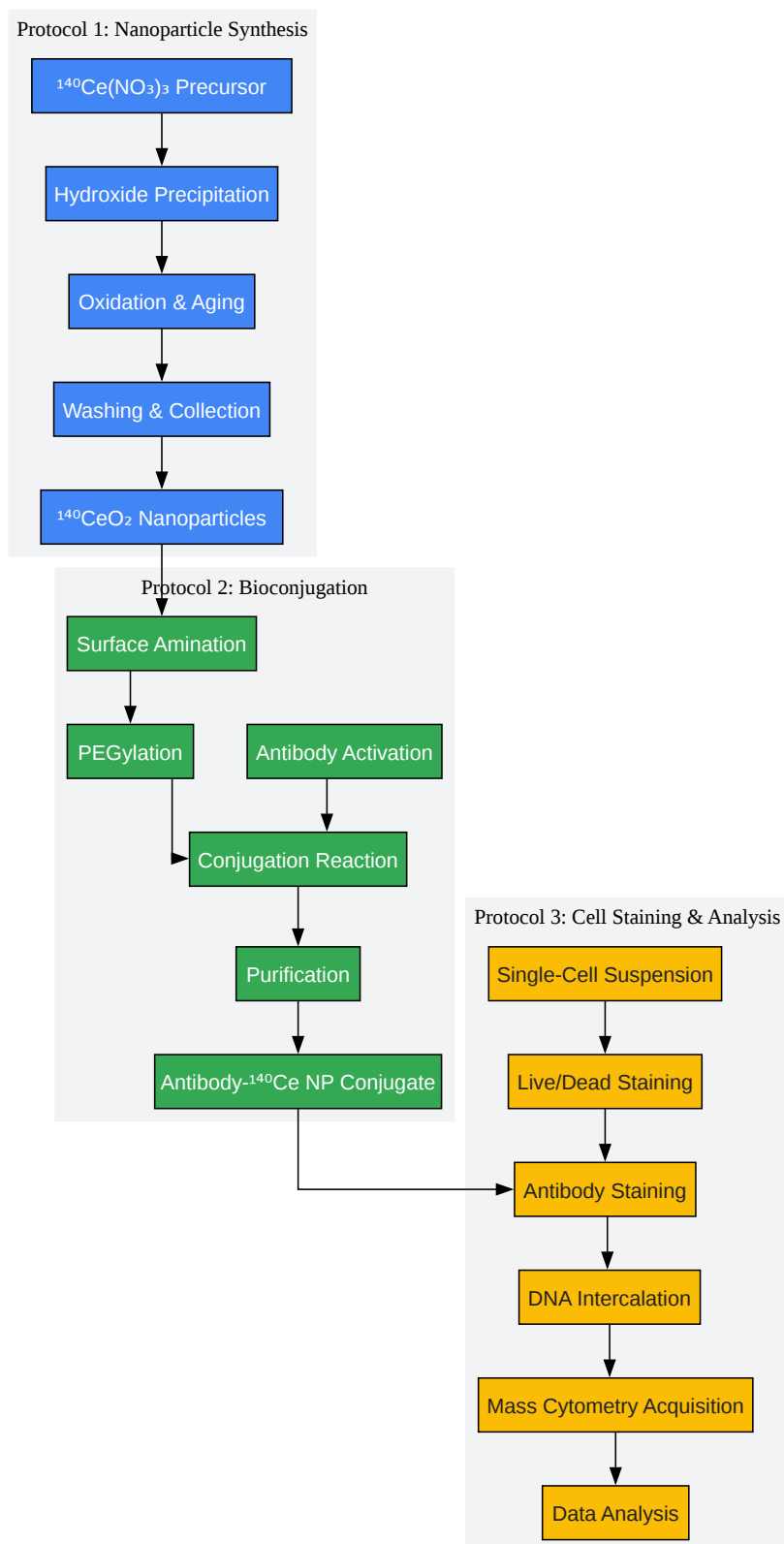
Materials:

- Single-cell suspension of the biological sample
- Cell staining buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- ^{140}Ce -nanoparticle-antibody conjugate
- Other metal-labeled antibodies for the panel
- Live/dead stain (e.g., cisplatin-based)
- Fixation and permeabilization buffers (if required for intracellular targets)
- Iridium intercalator for DNA staining

Procedure:

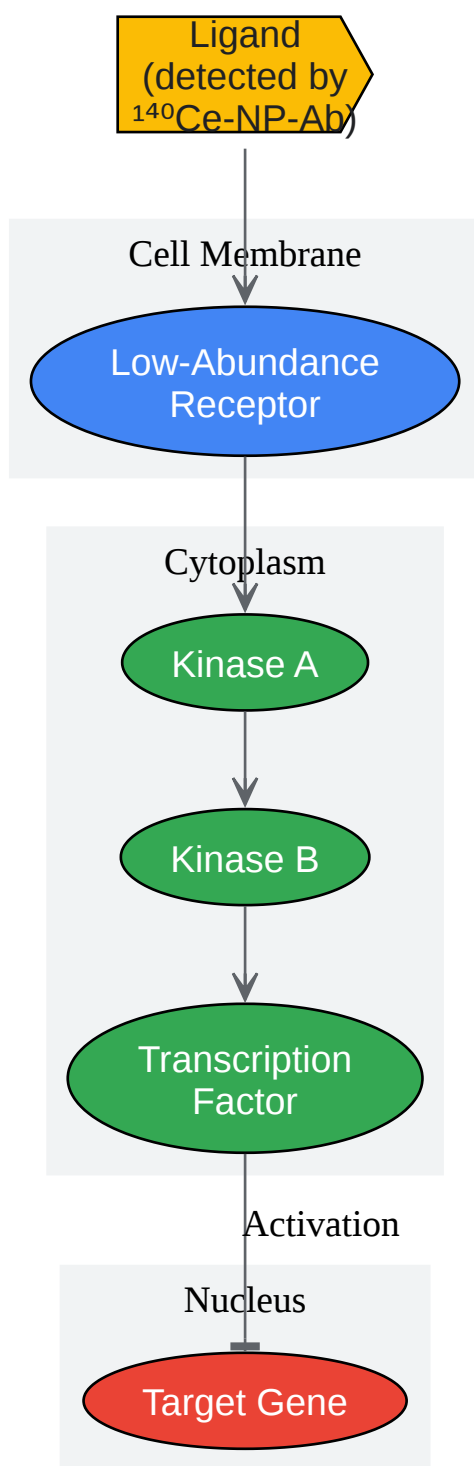
- Prepare a single-cell suspension from your tissue or cell culture.
- Perform a live/dead staining according to the manufacturer's protocol.
- Wash the cells with cell staining buffer.
- Block Fc receptors to prevent non-specific antibody binding.
- Add the cocktail of metal-labeled antibodies, including the ^{140}Ce -nanoparticle-antibody conjugate, to the cells.
- Incubate for 30-60 minutes at room temperature or 4°C.
- Wash the cells three times with cell staining buffer.
- If staining for intracellular targets, perform fixation and permeabilization steps, followed by incubation with intracellular antibodies.
- Stain with an iridium intercalator for cell identification.
- Wash the cells and resuspend in deionized water for acquisition on the mass cytometer.

Mandatory Visualizations



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Caption: Experimental workflow for using ^{140}Ce -labeled nanoparticles in mass cytometry.



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Caption: Hypothetical signaling pathway studied with ^{140}Ce -nanoparticle probes.

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